molecular formula C27H52O5 B159022 1,2-Dilauroyl-sn-glycerol CAS No. 60562-15-4

1,2-Dilauroyl-sn-glycerol

Cat. No. B159022
CAS RN: 60562-15-4
M. Wt: 456.7 g/mol
InChI Key: OQQOAWVKVDAJOI-VWLOTQADSA-N
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Description

1,2-Dilauroyl-sn-glycerol is a type of diacylglycerol (DAG) involved in phospholipid metabolism . It is a substrate of diacylglycerol kinase . It is also a polymerization initiator used in the synthesis of ®-3-((2-bromo-2-methylpropanoyl)oxy)propane-1,2-diyl didodecanoate (BMPD) .


Synthesis Analysis

1,2-Dilauroyl-sn-glycerol is a polymerization initiator used in the synthesis of ®-3-((2-bromo-2-methylpropanoyl)oxy)propane-1,2-diyl didodecanoate (BMPD) . During the biosynthesis of sphingomyelin, 1,2-sn-diacylglycerols are produced from phosphatidylcholine by an exchange reaction with ceramide catalysed by the sphingomyelin synthases SMS1 and SMS2 in the trans-Golgi and plasma membrane .


Molecular Structure Analysis

The molecular structure of 1,2-Dilauroyl-sn-glycerol has been determined in commonly accepted biologically relevant fluid phase .


Chemical Reactions Analysis

1,2-Dilauroyl-sn-glycerol is a prime regulator of biological functions, especially in platelets . It activates protein kinase C . It is also involved in the transbilayer movement of diacylglycerols in phospholipid bilayers .


Physical And Chemical Properties Analysis

1,2-Dilauroyl-sn-glycerol has a molecular weight of 456.70 . It has an optical activity of [α]20/D −3.5±1°, c = 3% in chloroform . Its melting point is approximately 47 °C .

Scientific Research Applications

Interaction with Phospholipid Bilayers

1,2-Dilauroyl-sn-glycerol (1,2-DLG) demonstrates significant interactions with egg phosphatidylcholine (PC) bilayers. Using NMR spectroscopy, it was found that 1,2-DLG forms bilayers with PC without phase separation. The study revealed that the carbonyl groups of 1,2-DLG are proximal to the aqueous interface, suggesting a specific orientation along the bilayer normal. This orientation is crucial for understanding the molecular arrangement in cell membranes and could have implications for drug delivery systems and membrane protein functions (Hamilton et al., 1991).

Molecular Recognition of Nucleic Acids

Research has shown that 1,2-dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes with poly(amidoamine) dendrimers can selectively bind DNA, including oligonucleotides. This molecular recognition capability is significant for biomedical and bioanalytic devices, as well as drug delivery systems based on nucleic acids (Arteta et al., 2014).

Structural Properties in Membrane Lipids

The crystal structure of 2,3-dilauroyl-D-glycerol, closely related to 1,2-dilauroyl-sn-glycerol, helps in understanding the molecular packing of membrane lipids. The structure reveals a bilayer arrangement, with hydrocarbon chains aligned parallel, significant for comprehending the behavior of lipids in biological membranes (Pascher et al., 1981).

Molecular Dynamics in Lipid Systems

Molecular dynamics simulations of 1,2-dilauroyl-sn-glycerol (DLG) systems have been performed to study its behavior in lipid phases and at the aqueous interface. These simulations are crucial for understanding the molecular behavior of DLG in different environments, which is valuable for designing lipid-based drug delivery systems and understanding lipid interactions in biological membranes (Vanbuuren et al., 1995).

Future Directions

1,2-Dilauroyl-sn-glycerol is a saturated diacylglycerol and may play a role in second messenger signal transduction . It is used in in silico studies of model membranes . Under specific experimental conditions, they exhibit similar phase transition properties as zwitterionic phosphatidylcholines . It is also used in lipid-based particle drug delivery studies .

properties

IUPAC Name

[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQOAWVKVDAJOI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344179
Record name (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(12:0/12:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0093027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dilauroyl-sn-glycerol

CAS RN

60562-15-4
Record name Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
AR van Buuren, J de Vlieg, HJC Berendsen - Langmuir, 1995 - ACS Publications
We performedfour different molecular dynamics (MD) simulations of 1, 2-dilauroyl-sn-glycerol (DLG) systems at 300 and 360 K: a crystal simulation, a pure DLG oil phase, a DLG oil …
Number of citations: 11 pubs.acs.org
L Di, DM Small - Journal of lipid research, 1993 - Elsevier
Diacylglycerols (DAG) play an important role in metabolism, signal transduction and protein kinase activation. Naturally occurring DAGs usually contain a saturated chain in the 1-…
Number of citations: 34 www.sciencedirect.com
DR Kodali, D Atkinson, TG Redgrave… - Journal of the …, 1984 - Wiley Online Library
Stereospecific 1,2‐dipalmitoyl‐sn‐glycerol and 1,2‐dipalmitoyl‐3‐acyl‐sn‐glycerols with even‐carbon saturated fatty acyl chains of 2–16 carbons in length were synthesized. The …
Number of citations: 67 aocs.onlinelibrary.wiley.com
DR Kodali, DA Fahey, DM Small - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received August 14, 1990 abstract: The 1, 2-diacyl-JH-glycerols (1, 2-DGs) are the predominantnaturally occurring isomer found in cell membranes, lipid droplets, …
Number of citations: 44 pubs.acs.org
M Goto, DR Kodali, DM Small… - Proceedings of the …, 1992 - National Acad Sciences
The mixed chain triacylglycerol 1,2-dipalmitoyl-3-acetyl-sn-glycerol was synthesized and its crystal structure was determined to a final reliability factor (R) of 0.11. Two molecules are …
Number of citations: 69 www.pnas.org
AR van Buuren, DP Tieleman, J de Vlieg… - Langmuir, 1996 - ACS Publications
We performed molecular dynamics (MD) simulations of bulk 1,2-dilauroyl-sn-glycerol (DLG) systems in contact with a water layer. In the DLG oil phase cosurfactants were placed with …
Number of citations: 13 pubs.acs.org
JA Hamilton, SP Bhamidipati, DR Kodali… - Journal of Biological …, 1991 - Elsevier
The interaction of diacylglycerols, primarily 1,2-dilauroyl-sn-glycerol (1,2-DLG), with egg phosphatidylcholine (PC) bilayers was studied by NMR spectroscopy and other physical …
Number of citations: 104 www.sciencedirect.com
UM Krishna, MU Ahmad, SM Ali, I Ahmad - Lipids, 2004 - Springer
A new approach is described for the synthesis of the cardiolipin family of phospholipids that uses phosphonium salt methodology. The method involves the reaction of 2-O-protected …
Number of citations: 10 link.springer.com
Y Tsoneva, A Tadjer, T Mineva - International Journal of …, 2016 - Wiley Online Library
Structural characteristics of model monolayers of dilauroyl phosphatidylcholine (1,2‐dilauroyl‐sn‐glycerol‐3‐phosphatidylcholine [DLPC]) adsorbed at the water/vapors and water/…
Number of citations: 5 onlinelibrary.wiley.com
Y Nishida, M Yuan, K Fukuda… - Beilstein Journal of …, 2017 - beilstein-journals.org
Cell-membrane glycerolipids exhibit a common structural backbone of asymmetric 1, 2-diacyl-sn-glycerol bearing polar head groups in the sn-3 position. In this study, the possible …
Number of citations: 2 www.beilstein-journals.org

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